molecular formula C20H16BrCl2NO5S B14148615 ethyl 6-bromo-2-{[(4,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate CAS No. 5839-89-4

ethyl 6-bromo-2-{[(4,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate

Cat. No.: B14148615
CAS No.: 5839-89-4
M. Wt: 533.2 g/mol
InChI Key: GCJXOMPQHKVLMU-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-{[(4,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Ethyl 6-bromo-2-{[(4,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2-{[(4,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Ethyl 6-bromo-2-{[(4,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives such as:

Properties

CAS No.

5839-89-4

Molecular Formula

C20H16BrCl2NO5S

Molecular Weight

533.2 g/mol

IUPAC Name

ethyl 6-bromo-2-[(4,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanylmethyl]-5-methoxy-1-methylindole-3-carboxylate

InChI

InChI=1S/C20H16BrCl2NO5S/c1-4-29-20(27)16-9-5-14(28-3)10(21)6-11(9)24(2)12(16)8-30-15-7-13(25)17(22)18(23)19(15)26/h5-7H,4,8H2,1-3H3

InChI Key

GCJXOMPQHKVLMU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C)CSC3=CC(=O)C(=C(C3=O)Cl)Cl

Origin of Product

United States

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